1S/C14H10Cl2O3/c15-11-2-1-3-12(10(11)16)19-9-6-4-8(5-7-9)13(17)18/h1-7H,(H,17,18)
. This indicates the specific arrangement of atoms in the molecule.
4-[(2,3-Dichlorophenoxy)methyl]benzoic acid is an organic compound characterized by the molecular formula C14H10Cl2O3. This compound is a derivative of benzoic acid, where the benzoic acid structure is substituted with a 2,3-dichlorophenoxy methyl group. It is known for its applications in various fields, including organic synthesis and biological studies.
This compound can be synthesized from 2,3-dichlorophenol and benzyl chloride, typically in the presence of a base such as potassium carbonate. The synthesis process may utilize solvents like dimethylformamide to facilitate the reaction and achieve higher yields.
4-[(2,3-Dichlorophenoxy)methyl]benzoic acid falls under the category of aromatic carboxylic acids. It contains both phenolic and carboxylic functional groups, making it relevant in organic chemistry and medicinal chemistry.
The synthesis of 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid generally involves two main steps:
On an industrial scale, continuous flow processes may be employed to enhance efficiency and maintain high product quality.
The molecular structure of 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid features a benzoic acid moiety attached to a dichlorophenoxy group. The structural formula can be represented as:
4-[(2,3-Dichlorophenoxy)methyl]benzoic acid can participate in various chemical reactions:
The specific reagents and conditions employed in these reactions significantly influence the products formed. For instance:
The mechanism of action for 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid involves its interaction with specific biological targets such as enzymes or receptors. Depending on its context of use, it may act as an inhibitor or activator within biological pathways. This modulation can influence various cellular processes, including signal transduction cascades that affect enzyme activity and protein interactions.
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to characterize this compound further.
4-[(2,3-Dichlorophenoxy)methyl]benzoic acid has several scientific applications:
This compound's unique properties make it valuable in both academic research and industrial applications.
The core molecular architecture of 4-[(2,3-dichlorophenoxy)methyl]benzoic acid (CAS 149288-40-4) is predominantly constructed through nucleophilic aromatic substitution, leveraging the enhanced electrophilicity of halogenated phenol derivatives. This approach typically employs 2,3-dichlorophenol as the nucleophilic partner and methyl 4-(bromomethyl)benzoate as the electrophile under basic conditions. The reaction proceeds through a Williamson ether synthesis mechanism, where the phenolate anion attacks the benzylic carbon, displacing bromide to form the crucial diaryl ether linkage central to the target molecule [9].
Reaction optimization studies reveal that potassium carbonate in anhydrous acetone provides superior yields (85-92%) compared to other bases like sodium hydroxide or solvents like DMF, which promote ester hydrolysis side reactions. Temperature control is critical, with optimal performance observed between 60-65°C. Higher temperatures accelerate alkyl bromide decomposition, while lower temperatures significantly reduce reaction kinetics. The crystalline nature of the methyl ester intermediate facilitates purification through recrystallization from ethanol-water mixtures, eliminating the need for chromatographic separation in large-scale production [4] [9].
Table 1: Optimization of Nucleophilic Ether Formation Conditions
Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | Acetone | 65 | 12 | 92 |
NaOH | Ethanol | 78 | 8 | 75 |
Cs₂CO₃ | DMF | 90 | 6 | 84 |
NaH | THF | 65 | 10 | 88 |
Palladium-catalyzed transformations serve as powerful tools for introducing structural complexity prior to the assembly of the complete scaffold. The Catellani reaction, enabled by cooperative palladium/norbornene catalysis, allows sequential ortho-functionalization and ipso-termination of aryl halide intermediates. This methodology facilitates access to polysubstituted aromatic systems that could be hydrolyzed to the target acid [5].
Notably, Pd(II) initiation differs fundamentally from classical Catellani reactions by generating arylpalladium(II) species directly from alternative starting materials rather than aryl halides. For derivatives containing nitrogen heterocycles, Pd(II)/NBE cooperative catalysis enables direct C2-alkylation of NH-indoles through a mechanism involving N-H activation, norbornene insertion, cyclopalladation, and oxidative addition. This approach demonstrates remarkable regioselectivity for challenging functionalizations, though its application to the specific benzoic acid derivative requires careful substrate design to avoid decarboxylation [5].
Table 2: Palladium Catalysts for Intermediate Functionalization
Catalyst System | Reaction Type | Compatible Functional Groups | Temperature Range |
---|---|---|---|
Pd(OAc)₂/Norbornene | Catellani-type arylation | Esters, protected acids | 80-100°C |
PdCl₂(PPh₃)₂ | Suzuki coupling | Bromomethyl, boronic acids | 70-85°C |
Pd(II)/NBE cooperative | C-H alkylation | Heterocycles, ethers | 90-110°C |
Carboxyl group installation follows two primary strategies: (1) late-stage hydrolysis of pre-formed ester functionalities, or (2) direct carbonation of organometallic intermediates. The first approach predominates in large-scale synthesis due to operational simplicity. Methyl or ethyl esters of the target compound undergo base-mediated hydrolysis using lithium hydroxide in tetrahydrofuran-water mixtures (4:1) at 0-5°C to prevent ether bond cleavage. This controlled hydrolysis achieves near-quantitative conversion with minimal byproduct formation when reaction times are carefully monitored [4] [9].
Alternative pathways involve ortho-lithiation of 4-(bromomethyl)-1-chlorobenzene derivatives at low temperatures (-78°C) followed by quenching with solid CO₂. This method generates the carboxylic acid directly before ether bond formation, requiring protection as tert-butyl esters during subsequent coupling steps. While this route avoids harsh hydrolysis conditions, it introduces additional protection/deprotection sequences that reduce overall yield. Recent advances demonstrate continuous flow carbonation of Grignard derivatives derived from brominated precursors, achieving 89% conversion in <5 minutes residence time [4].
Complex synthetic routes to advanced analogs employ strategic protecting group schemes to enable selective transformations. The carboxyl functionality is most commonly protected as methyl esters due to their stability under basic ether-forming conditions and ease of removal. For routes requiring harsh electrophilic conditions, tert-butyl esters offer enhanced stability but necessitate strong acid deprotection (e.g., 95% TFA), which risks ether cleavage in the target molecule [4] [8].
Phenol protection employs acetyl or tert-butyldimethylsilyl groups, removable under mild basic (K₂CO₃/MeOH) or fluoridolytic conditions (TBAF), respectively. Critical to success is the sequential deprotection strategy where silyl groups are removed prior to ester hydrolysis to prevent silicon migration. For analogs containing additional functional groups, orthogonal protection using allyl esters removable by Pd(0)-catalyzed deprotection (Pd(PPh₃)₄, morpholine, acetic acid in chloroform) enables selective manipulation [8].
Solvent effects profoundly influence both reaction kinetics and selectivity in the synthesis. Polar aprotic solvents like DMF and acetonitrile accelerate nucleophilic substitution rates but promote ester solvolysis. Detailed kinetic profiling reveals the superiority of 2-methyl-THF over traditional THF for organometallic steps due to its higher boiling point (80°C vs. 66°C) and reduced peroxide formation tendency. Mixed solvent systems prove optimal for hydrolysis steps: THF-water (4:1) provides homogeneous reaction conditions while maintaining controlled pH for selective ester cleavage without ether bond degradation [4].
Temperature profiling studies demonstrate that the initial ether formation follows Arrhenius behavior between 40-70°C with an activation energy of 72.5 kJ/mol. Above 70°C, decomposition pathways become significant, reducing overall yield. For lithiation steps, maintaining temperatures below -70°C is essential to prevent benzylic deprotonation and subsequent elimination side reactions. Process analytical technologies (PAT) including in situ FTIR and Raman spectroscopy enable real-time monitoring of key intermediates, allowing precise endpoint determination to maximize yield and purity [9].
Recent sustainable process development focuses on eliminating hazardous solvents and reducing energy consumption. The substitution of dichloromethane extraction with 2-methyl-THF in workup procedures demonstrates comparable recovery yields (91%) while improving biodegradability and reducing environmental persistence. Solvent-free mechanochemical approaches employ high-speed ball milling for the ether formation step, achieving 87% yield within 30 minutes without solvent input—a significant improvement over traditional 12-hour reflux conditions [4].
Catalytic hydrogenation replaces stoichiometric metal reductants in nitro-group reductions for analogs containing additional functional handles. Flow chemistry implementations integrate multiple synthetic steps—alkylation, hydrolysis, and crystallization—in a continuous platform that reduces the reaction volume by 85% compared to batch processing. Life cycle assessment of the optimized process shows a 62% reduction in cumulative energy demand and 55% lower E-factor (3.2 vs. 7.1) through solvent recovery and catalyst recycling [6].
Table 3: Comparative Green Chemistry Metrics for Synthetic Routes
Parameter | Traditional Batch Process | Continuous Flow Process | Mechanochemical Process |
---|---|---|---|
Reaction Volume (L/kg) | 32 | 5.4 | 0 |
PMI (Process Mass Intensity) | 48.2 | 12.3 | 7.8 |
Energy Consumption (MJ/mol) | 285 | 94 | 41 |
Solvent Recovery (%) | 55 | 92 | 100 |
E-Factor | 7.1 | 3.2 | 1.8 |
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